molecular formula C13H28Cl2N2 B1392413 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride CAS No. 1220035-80-2

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride

Cat. No.: B1392413
CAS No.: 1220035-80-2
M. Wt: 283.3 g/mol
InChI Key: UDFQSAPSQVELES-UHFFFAOYSA-N
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Description

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2 It is known for its unique structure, which includes a piperidine ring and an azepane ring connected by an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride typically involves the reaction of 1-(2-bromoethyl)piperidine with azepane in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine or azepane rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine or azepane derivatives.

Scientific Research Applications

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride can be compared with other similar compounds, such as:

    1-[2-(4-Piperidinyl)ethyl]piperidine dihydrochloride: Similar structure but with two piperidine rings.

    1-[2-(4-Piperidinyl)ethyl]morpholine dihydrochloride: Contains a morpholine ring instead of an azepane ring.

The uniqueness of this compound lies in its combination of piperidine and azepane rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-piperidin-4-ylethyl)azepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13;;/h13-14H,1-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFQSAPSQVELES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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